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Therapeutic Potential of GPR183 Inhibition in Multiple Sclerosis Research

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Compound of Interest		
Compound Name:	Gpr183-IN-1	
Cat. No.:	B15607906	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target in the investigation of neuroinflammatory diseases, including multiple sclerosis (MS).[1][2][3][4] GPR183 is a chemotactic receptor predominantly expressed on various immune cells such as B cells, T cells, dendritic cells, and macrophages.[1][5][6][7][8][9] Its primary endogenous ligand is the oxysterol 7α ,25-dihydroxycholesterol (7α ,25-OHC), which is synthesized from cholesterol.[1][6] [7] The interaction between 7α ,25-OHC and GPR183 establishes a chemotactic gradient that guides the migration and positioning of immune cells within lymphoid tissues.[1][6][7]

In the context of multiple sclerosis, GPR183 and its ligand are found to be upregulated in central nervous system (CNS) lesions.[3][10] This upregulation is believed to contribute to the pathological recruitment of encephalitogenic T cells and other immune cells into the CNS, thereby promoting inflammation and demyelination.[10] Consequently, inhibition of the GPR183 signaling pathway presents a compelling strategy to mitigate neuroinflammation and ameliorate disease progression in MS.[4]

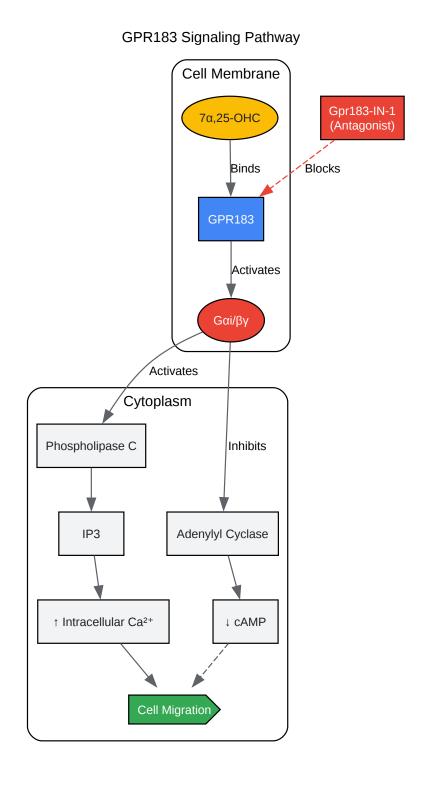
This document provides detailed application notes and protocols for studying the therapeutic potential of GPR183 inhibitors, using **Gpr183-IN-1** as a representative antagonist, in the context of multiple sclerosis research.



GPR183 Signaling Pathway

Activation of GPR183 by its ligand, $7\alpha,25$ -OHC, initiates a signaling cascade through its coupling to G α i proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the release of intracellular calcium stores.[5] The primary consequence of this signaling is the chemotactic migration of GPR183-expressing immune cells towards a $7\alpha,25$ -OHC gradient.[1][5][6]





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Caption: GPR183 signaling cascade upon ligand binding and its inhibition by an antagonist.



Quantitative Data Summary

The following tables summarize quantitative data for commonly used GPR183 modulators in research.

Table 1: In Vitro Activity of GPR183 Modulators

Compound	Туре	Assay	Target	EC50 / IC50	Reference
7α,25-OHC	Agonist	G protein activation	Human GPR183	60 nM (EC50)	[11]
NIBR189	Antagonist	G protein activation	Human GPR183	0.23 μM (IC50)	[11]
GSK682753A	Antagonist	G protein activation	Human GPR183	0.35 μM (IC50)	[11]

Table 2: In Vivo Effects of GPR183 Antagonist (NIBR189) in a Murine Model of Viral Infection

Model	Treatment	Dosage	Outcome	p-value	Reference
Influenza A Virus	NIBR189	7.6 mg/kg (oral, twice daily)	Reduced macrophage infiltration in the lung	< 0.05	[7]
SARS-CoV-2	NIBR189	7.6 mg/kg (oral, twice daily)	Reduced macrophage infiltration and viral load	< 0.05	[9]

Experimental Protocols Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the effect of **Gpr183-IN-1** on the migration of immune cells towards a $7\alpha,25$ -OHC gradient.

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Materials:

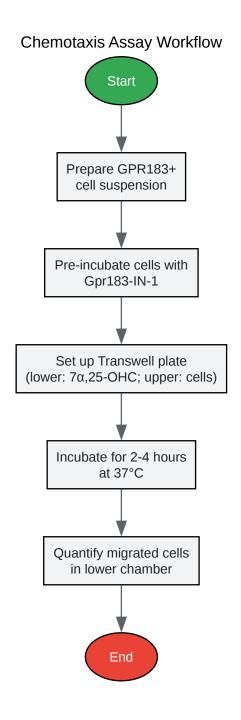
- GPR183-expressing cells (e.g., primary T cells, B cells, or a cell line like U937)
- Gpr183-IN-1
- 7α,25-dihydroxycholesterol (7α,25-OHC)
- Chemotaxis chamber (e.g., Transwell plate with 5 μm pores)
- Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
- Cell counting solution (e.g., CCK-8)

Procedure:

- Cell Preparation: Culture GPR183-expressing cells to the mid-log phase. On the day of the assay, harvest and resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
- Compound Preparation: Prepare a stock solution of Gpr183-IN-1 in DMSO. Dilute to the
 desired final concentrations in the cell suspension. Incubate the cells with Gpr183-IN-1 for
 30 minutes at 37°C.
- Chemotaxis Setup:
 - Add 600 μL of chemotaxis medium containing 10 nM 7α,25-OHC to the lower wells of the Transwell plate.[11] For the negative control, use medium without 7α,25-OHC.
 - Add 100 μL of the cell suspension (pre-incubated with or without Gpr183-IN-1) to the upper inserts.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
- Quantification:
 - Carefully remove the inserts.



- Quantify the number of migrated cells in the lower chamber using a cell counting kit (e.g.,
 CCK-8) according to the manufacturer's instructions.[11]
- Calculate the percentage of migration relative to the total number of cells added.





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Caption: Workflow for the in vitro chemotaxis assay.

Protocol 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines a general procedure to evaluate the therapeutic potential of **Gpr183-IN-1** in a murine model of MS.

Materials:

- Female C57BL/6 mice (8-10 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Gpr183-IN-1
- Vehicle control (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80)[9]

Procedure:

- EAE Induction:
 - On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
 - Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Treatment:
 - Randomly assign mice to treatment and vehicle control groups.
 - Begin treatment on a specified day post-immunization (e.g., day 7 for prophylactic treatment or upon disease onset for therapeutic treatment).

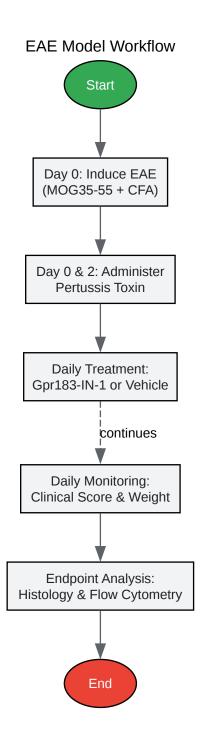


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- Administer Gpr183-IN-1 or vehicle control orally once or twice daily at a predetermined dose.
- Clinical Scoring:
 - Monitor mice daily for clinical signs of EAE and record their body weight.
 - Score the disease severity using a standard EAE scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
- Endpoint Analysis (at the peak of disease or a pre-determined endpoint):
 - Perfuse mice and collect CNS tissue (spinal cord and brain).
 - Process the tissue for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages).
 - Isolate mononuclear cells from the CNS and analyze by flow cytometry to quantify infiltrating immune cell populations.





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Caption: Experimental workflow for the EAE mouse model of multiple sclerosis.



Conclusion

The GPR183 signaling axis is a critical regulator of immune cell trafficking and has been implicated in the pathogenesis of multiple sclerosis. The use of specific inhibitors, such as **Gpr183-IN-1**, offers a valuable tool for dissecting the role of this pathway in neuroinflammation and for evaluating its therapeutic potential. The protocols and data presented here provide a framework for researchers to investigate the effects of GPR183 modulation in relevant in vitro and in vivo models of multiple sclerosis. Further research in this area may lead to the development of novel therapeutic strategies for this debilitating disease.

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